molecular formula C13H18O2 B14471825 8-(But-3-yn-1-yl)-7-methyl-1,4-dioxaspiro[4.5]dec-7-ene CAS No. 65904-23-6

8-(But-3-yn-1-yl)-7-methyl-1,4-dioxaspiro[4.5]dec-7-ene

Cat. No.: B14471825
CAS No.: 65904-23-6
M. Wt: 206.28 g/mol
InChI Key: HXUXHWSKDWDKBH-UHFFFAOYSA-N
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Description

8-(But-3-yn-1-yl)-7-methyl-1,4-dioxaspiro[4.5]dec-7-ene is an organic compound with a unique spirocyclic structure. This compound features a dioxaspirodecane ring system with a butynyl substituent and a methyl group. The spirocyclic framework is known for its rigidity and stability, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(But-3-yn-1-yl)-7-methyl-1,4-dioxaspiro[4.5]dec-7-ene typically involves the formation of the spirocyclic ring system followed by the introduction of the butynyl and methyl groups. One common method is the cyclization of a suitable diol precursor with an appropriate alkyne under acidic conditions. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

8-(But-3-yn-1-yl)-7-methyl-1,4-dioxaspiro[4.5]dec-7-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic ring, where nucleophiles such as halides or amines replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halides (e.g., NaBr), amines (e.g., NH₃)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkenes, alkanes

    Substitution: Halogenated or aminated spirocyclic compounds

Scientific Research Applications

8-(But-3-yn-1-yl)-7-methyl-1,4-dioxaspiro[4.5]dec-7-ene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules due to its stable spirocyclic structure.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 8-(But-3-yn-1-yl)-7-methyl-1,4-dioxaspiro[4.5]dec-7-ene involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The butynyl group can participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Spiro[4.5]decane derivatives: Compounds with similar spirocyclic frameworks but different substituents.

    Butynyl-substituted compounds: Molecules with a butynyl group attached to various ring systems.

    Methyl-substituted spirocycles: Spirocyclic compounds with methyl groups at different positions.

Uniqueness

8-(But-3-yn-1-yl)-7-methyl-1,4-dioxaspiro[4.5]dec-7-ene is unique due to its combination of a spirocyclic ring, a butynyl group, and a methyl substituent. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

65904-23-6

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

8-but-3-ynyl-7-methyl-1,4-dioxaspiro[4.5]dec-7-ene

InChI

InChI=1S/C13H18O2/c1-3-4-5-12-6-7-13(10-11(12)2)14-8-9-15-13/h1H,4-10H2,2H3

InChI Key

HXUXHWSKDWDKBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC2(C1)OCCO2)CCC#C

Origin of Product

United States

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